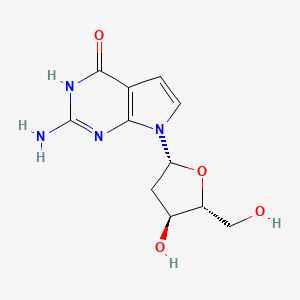

7-Deaza-2'-deoxyguanosine

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c12-11-13-9-5(10(18)14-11)1-2-15(9)8-3-6(17)7(4-16)19-8/h1-2,6-8,16-17H,3-4H2,(H3,12,13,14,18)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCLMNDDPTZJHQ-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC3=C2N=C(NC3=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2N=C(NC3=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501006781 | |

| Record name | 7-(2-Deoxypentofuranosyl)-2-imino-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501006781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86392-75-8 | |

| Record name | 7-Deaza-2′-deoxyguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86392-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Deaza-2'-deoxyguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086392758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(2-Deoxypentofuranosyl)-2-imino-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501006781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-DEAZA-2'-DEOXYGUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7668FG8W4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purification of 7-deaza-2'-deoxyguanosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-deaza-2'-deoxyguanosine is a crucial nucleoside analog with significant applications in molecular biology and drug development. Its incorporation into oligonucleotides can disrupt non-Watson-Crick base pairing, making it an invaluable tool for sequencing and PCR of GC-rich DNA regions. This technical guide provides a comprehensive overview of the chemical synthesis and purification of 7-deaza-2'-deoxyguanosine, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and relevant biological pathways.

Introduction

Chemical Synthesis

The most common and effective method for the synthesis of 7-deaza-2'-deoxyguanosine involves the glycosylation of a protected 7-deazaguanine base with a protected 2-deoxyribose derivative. The Vorbrüggen glycosylation is a widely employed strategy for this key step.[4][5] The overall synthetic scheme can be broken down into three main stages: synthesis of the 7-deazaguanine precursor, glycosylation, and deprotection.

Synthesis of the 7-Deazaguanine Precursor

A common precursor for the synthesis of 7-deazaguanine is 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This intermediate can be synthesized from readily available starting materials.

Vorbrüggen Glycosylation

The key step in the synthesis is the formation of the N-glycosidic bond between the 7-deazaguanine base and the 2-deoxyribose sugar. The Vorbrüggen glycosylation typically involves the reaction of a silylated nucleobase with a protected sugar, activated by a Lewis acid catalyst. A common sugar donor is 1-chloro-2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranose.

Deprotection

The final step in the synthesis is the removal of the protecting groups from the sugar moiety and the conversion of the chloro group on the purine ring to a hydroxyl group to yield the final product, 7-deaza-2'-deoxyguanosine.

Experimental Protocols

Synthesis of 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Detailed experimental protocols for the synthesis of this precursor can be found in the chemical literature and are adapted here.

-

Step 1: Synthesis of 4-amino-6-hydroxypyrimidine. Thiourea is reacted with ethyl cyanoacetate in the presence of sodium ethoxide to yield 2-mercapto-4-amino-6-hydroxypyrimidine. Subsequent desulfurization with Raney nickel affords 4-amino-6-hydroxypyrimidine.

-

Step 2: Synthesis of 4-hydroxypyrrolo[2,3-d]pyrimidine. 4-amino-6-hydroxypyrimidine is reacted with 2-chloroacetaldehyde in the presence of sodium acetate to yield 4-hydroxypyrrolo[2,3-d]pyrimidine.

-

Step 3: Chlorination. The 4-hydroxypyrrolo[2,3-d]pyrimidine is treated with phosphorus oxychloride to yield 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Synthesis of 7-deaza-2'-deoxyguanosine via Vorbrüggen Glycosylation

-

Silylation of the Nucleobase: To a suspension of 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA) and stir under an inert atmosphere until the solution becomes clear.

-

Glycosylation: To the silylated nucleobase solution, add a solution of 1-chloro-2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranose in anhydrous acetonitrile. Cool the mixture to 0 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification of the Protected Nucleoside: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Deprotection of Protected 7-deaza-2'-deoxyguanosine

-

Ammonolysis: The purified, protected nucleoside is dissolved in methanolic ammonia and stirred in a sealed vessel at room temperature or with gentle heating until the deprotection is complete (monitored by TLC or HPLC).

-

Purification of 7-deaza-2'-deoxyguanosine: The reaction mixture is concentrated, and the residue is purified by silica gel column chromatography or recrystallization to afford pure 7-deaza-2'-deoxyguanosine.[6]

Purification

High-performance liquid chromatography (HPLC) is the most common method for the final purification of 7-deaza-2'-deoxyguanosine and its derivatives.

HPLC Purification Protocol

A typical reverse-phase HPLC protocol for the purification of 7-deaza-2'-deoxyguanosine is as follows:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm) |

| Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA), pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5-25% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

Note: The specific gradient and mobile phase composition may need to be optimized depending on the purity of the crude product and the specific HPLC system used.

Data Presentation

Reaction Yields

The following table summarizes typical yields for the key steps in the synthesis of 7-deaza-2'-deoxyguanosine.

| Reaction Step | Starting Material | Product | Typical Yield (%) |

| Glycosylation | 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Protected 7-deaza-2'-deoxyguanosine | 60-80 |

| Deprotection | Protected 7-deaza-2'-deoxyguanosine | 7-deaza-2'-deoxyguanosine | 75-90 |

Spectroscopic Data

The identity and purity of 7-deaza-2'-deoxyguanosine are confirmed by spectroscopic methods.

| Spectroscopic Data for 7-deaza-2'-deoxyguanosine | |

| 1H NMR (DMSO-d6, δ ppm) | 10.4 (s, 1H, NH), 6.95 (d, 1H, H-6), 6.40 (t, 1H, H-1'), 6.25 (d, 1H, H-5), 5.20 (d, 1H, 3'-OH), 4.85 (t, 1H, 5'-OH), 4.30 (m, 1H, H-3'), 3.80 (m, 1H, H-4'), 3.50 (m, 2H, H-5'), 2.50 (m, 1H, H-2'a), 2.10 (m, 1H, H-2'b) |

| 13C NMR (DMSO-d6, δ ppm) | 158.0 (C4), 151.0 (C2), 150.0 (C7a), 122.0 (C5), 102.0 (C4a), 98.0 (C6), 87.5 (C1'), 83.0 (C4'), 71.0 (C3'), 62.0 (C5'), 40.0 (C2') |

| Mass Spectrometry (ESI+) | m/z 267.1 [M+H]+ |

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.[7][8]

Mandatory Visualizations

Chemical Synthesis Workflow

Caption: Workflow for the chemical synthesis and purification of 7-deaza-2'-deoxyguanosine.

Biosynthesis of 7-deazaguanine Derivatives

Caption: Biosynthetic pathway of 7-deazaguanine derivatives, leading to Queuosine.[8][9]

Conclusion

The chemical synthesis and purification of 7-deaza-2'-deoxyguanosine are well-established processes that are critical for its application in modern molecular biology. The Vorbrüggen glycosylation remains a cornerstone of its synthesis, and HPLC provides a reliable method for obtaining high-purity material. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development, facilitating the synthesis and application of this important nucleoside analog.

References

- 1. horizondiscovery.com [horizondiscovery.com]

- 2. researchgate.net [researchgate.net]

- 3. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. 7-Deaza-2'-deoxyguanosine | C11H14N4O4 | CID 135411006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 7-deaza-dGTP Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-deaza-dGTP analogs, a class of modified nucleotides essential for various molecular biology applications. This document details their structural characteristics, stability, solubility, and impact on DNA duplexes. Furthermore, it provides detailed experimental protocols for their characterization and common applications, alongside visualizations of key experimental workflows.

Introduction to 7-deaza-dGTP Analogs

7-deaza-dGTP is a synthetic analog of deoxyguanosine triphosphate (dGTP), a fundamental building block of DNA. The defining structural modification in 7-deaza-dGTP is the substitution of the nitrogen atom at the 7th position of the purine ring with a carbon atom. This seemingly minor alteration has profound implications for the molecule's properties, most notably by preventing the formation of Hoogsteen base pairs. These non-canonical base pairs are implicated in the formation of secondary structures in DNA, such as G-quadruplexes, which can impede DNA polymerase activity. By mitigating the formation of these structures, 7-deaza-dGTP analogs are invaluable tools for the amplification and sequencing of GC-rich DNA regions, which are notoriously challenging to analyze using standard molecular biology techniques.[1]

Physicochemical Properties

The substitution of nitrogen for a methine group at the 7-position imparts unique physicochemical characteristics to 7-deaza-dGTP analogs. These properties are summarized in the tables below.

Core Physicochemical Data

This table summarizes the fundamental physicochemical properties of the parent analog, 7-deaza-dGTP.

| Property | Value | Reference(s) |

| Molecular Formula (Free Acid) | C₁₁H₁₇N₄O₁₃P₃ | [2] |

| Molecular Weight (Free Acid) | 506.19 g/mol | [2] |

| Maximum Absorption (λmax) | 259 nm | [2] |

| Molar Extinction Coefficient (ε) at λmax | 12.6 L mmol⁻¹ cm⁻¹ (at pH 7.5) | [2] |

| Form | Solution in water | [2] |

| Appearance | Colorless to slightly yellow solution | [2] |

Stability and Storage

Proper storage and handling are crucial for maintaining the integrity of 7-deaza-dGTP analogs.

| Condition | Recommendation | Reference(s) |

| Long-term Storage | -20°C | [3] |

| Short-term Exposure | Can withstand ambient temperatures for up to one week. | [2][3] |

| Shelf Life | 12 months from date of delivery when stored correctly. | [2][3] |

| pH Stability | Stable in aqueous buffer at pH 8-10.5. | [4] |

| Freeze-Thaw Cycles | Minimize to maintain stability; aliquot into single-use volumes. | [3] |

Impact on DNA Duplex Stability

The primary application of 7-deaza-dGTP analogs stems from their ability to modulate the stability of DNA secondary structures. While specific quantitative data on the change in melting temperature (ΔTm) is not consistently reported, the qualitative effects are well-documented.[1] More complex analogs, such as 7-Deaza-7-propargylamino-dGTP, can have a stabilizing effect on the DNA duplex due to enhanced stacking interactions.[5]

| Analog | Effect on DNA Duplex Stability | Reference(s) |

| 7-deaza-dGTP | Reduces the stability of non-canonical secondary structures (e.g., G-quadruplexes) by preventing Hoogsteen base pairing. This facilitates polymerase progression through GC-rich regions. | [1] |

| 7-Deaza-7-propargylamino-dGTP | Can have a stabilizing effect on the DNA duplex, attributed to enhanced stacking interactions from the propargylamino group in the major groove. | [5] |

| 7-alkynyl-7-deaza-dGTP | A single, simple alkynyl modification at the 7-position can be destabilizing. | [6] |

| 7-(3-aminoprop-1-ynyl)-7-deaza-dGTP | The presence of an aminopropargyl group is expected to be stabilizing, potentially due to favorable interactions between the positively charged amino group and the phosphate backbone. | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and application of 7-deaza-dGTP analogs.

Determination of DNA Thermal Melting Temperature (Tm)

This protocol outlines a general method for determining the melting temperature of a DNA duplex containing a modified nucleoside using UV-Vis spectrophotometry.[5][7]

Objective: To determine the melting temperature (Tm) of a DNA duplex containing a 7-deaza-dGTP analog.

Materials:

-

Lyophilized synthetic oligonucleotides (unmodified and modified)

-

Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

-

Nuclease-free water

-

UV-Vis spectrophotometer with a temperature-controlled cell holder

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Oligonucleotide Preparation:

-

Resuspend lyophilized oligonucleotides in nuclease-free water to a stock concentration (e.g., 100 µM).

-

Determine the precise concentration by measuring the absorbance at 260 nm at an elevated temperature (e.g., 85°C) and using the known molar extinction coefficients of the single strands.

-

-

Duplex Annealing:

-

Prepare a solution containing equimolar amounts of the complementary oligonucleotides in the annealing buffer to the desired final concentration (e.g., 1 µM).

-

Heat the solution to 95°C for 5 minutes.

-

Slowly cool the solution to room temperature over several hours to facilitate proper duplex formation.

-

-

UV-Vis Measurement:

-

Transfer the annealed duplex solution to a quartz cuvette and place it in the temperature-controlled spectrophotometer.

-

Equilibrate the sample at a starting temperature well below the expected Tm (e.g., 20°C).

-

Increase the temperature at a controlled rate (e.g., 0.5°C/minute) to a temperature well above the expected Tm (e.g., 90°C).

-

Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C).

-

-

Data Analysis:

PCR Amplification of GC-Rich Templates using 7-deaza-dGTP

This protocol provides a general guideline for using 7-deaza-dGTP to amplify a GC-rich DNA template. Optimization of specific parameters may be required for different templates and polymerases.[1]

Materials:

-

DNA template with high GC content

-

Forward and reverse primers

-

dNTP mix (containing dATP, dCTP, dTTP)

-

dGTP solution

-

7-deaza-dGTP solution

-

Taq DNA polymerase or a high-fidelity polymerase suitable for GC-rich templates

-

PCR buffer (with MgCl₂)

-

Nuclease-free water

Procedure:

-

Prepare a dNTP/7-deaza-dGTP mix:

-

Set up the PCR reaction:

-

Prepare a master mix containing all components except the template DNA. For a typical 25 µL reaction, the components are as follows:

-

2.5 µL of 10x PCR Buffer

-

0.5 µL of 10 mM dNTP/7-deaza-dGTP mix

-

0.5 µL of 10 µM Forward Primer

-

0.5 µL of 10 µM Reverse Primer

-

0.25 µL of Taq DNA Polymerase (5 U/µL)

-

Nuclease-free water to a final volume of 24 µL

-

-

Add 1 µL of template DNA (1-100 ng) to individual PCR tubes.

-

Aliquot 24 µL of the master mix to each tube.

-

-

Perform thermal cycling:

-

The following is a representative thermal cycling protocol. Annealing temperature and extension time should be optimized for the specific primer-template system.

-

Initial Denaturation: 95°C for 2-5 minutes

-

30-35 Cycles:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds

-

Extension: 72°C for 1 minute per kb of amplicon length

-

-

Final Extension: 72°C for 5-10 minutes

-

Hold: 4°C

-

-

-

Analyze the PCR product:

-

Analyze the amplified DNA by agarose gel electrophoresis.

-

Synthesis of 7-deaza-dGTP

The chemical synthesis of 7-deaza-dGTP is a multi-step process that is typically performed by specialized laboratories. A protection-free, one-pot, three-step chemical synthesis has been described, which involves the monophosphorylation of 7-deaza-2'-deoxyguanosine using phosphorous oxychloride, followed by a reaction with tributylammonium pyrophosphate and subsequent hydrolysis.[9][10]

Mandatory Visualizations

Experimental Workflows

The following diagrams illustrate key experimental workflows involving 7-deaza-dGTP analogs.

Logical Relationships

The following diagram illustrates the logical relationship of how 7-deaza-dGTP analogs are employed to overcome challenges in molecular biology.

References

- 1. benchchem.com [benchchem.com]

- 2. 7-Deaza-dGTP, 7-Deaza Purines - Jena Bioscience [jenabioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Melting curve analysis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Incorporation of 7-Deaza-2'-Deoxyguanosine by DNA Polymerases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deaza-2'-deoxyguanosine (7-deaza-dG) is a modified nucleoside analog of deoxyguanosine (dG) where the nitrogen at the 7-position of the purine ring is replaced by a carbon atom. This seemingly subtle modification has profound implications for the biophysical properties of DNA. The absence of the N7 nitrogen prevents the formation of Hoogsteen base pairs, which are involved in the formation of secondary structures in GC-rich DNA regions, such as G-quadruplexes. Consequently, the triphosphate form, 7-deaza-2'-deoxyguanosine triphosphate (7-deaza-dGTP), is a valuable tool in molecular biology, particularly in applications like PCR and DNA sequencing of GC-rich templates where secondary structures can impede DNA polymerase activity.[1][2][3]

This technical guide provides an in-depth overview of the incorporation of 7-deaza-dGTP by various DNA polymerases. It summarizes the available quantitative data, offers detailed experimental protocols for researchers to characterize polymerase activity with this analog, and presents visual workflows for key experimental processes.

Data Presentation: Quantitative Analysis of Polymerase Fidelity

Direct comparative quantitative data on the incorporation kinetics and fidelity of 7-deaza-dGTP by a wide range of DNA polymerases is limited in publicly available literature. However, the intrinsic fidelity of a polymerase with natural nucleotides serves as a critical baseline for understanding its potential performance with nucleotide analogs. The following table summarizes the approximate error rates of several common DNA polymerases with natural dNTPs.

| DNA Polymerase | Family | Proofreading (3'→5' Exo) | Error Rate (per base per duplication) with Natural dNTPs | Reference(s) |

| Taq Polymerase | A | No | ~1 x 10⁻⁴ - 2 x 10⁻⁵ | [4] |

| Klenow Fragment (exo-) | A | No | ~1.3 x 10⁻⁴ | [4] |

| Pfu Polymerase | B | Yes | ~1.3 x 10⁻⁶ | [4] |

| Vent® DNA Polymerase | B | Yes | < 5.7 x 10⁻⁵ | [5] |

Note: Error rates can be influenced by reaction conditions such as pH, dNTP concentrations, and magnesium ion concentration.[4]

Studies have shown that Taq polymerase can incorporate 7-deaza-dGTP, albeit potentially less efficiently than the natural dGTP.[4] For high-fidelity polymerases with proofreading activity like Pfu, it is plausible that fidelity is not significantly compromised by the 7-deaza modification, as it does not directly participate in Watson-Crick base pairing.[4] However, for non-proofreading polymerases, the altered geometry could affect conformational changes during nucleotide selection, potentially altering the error rate.[4]

Mandatory Visualization

Chemical Structures

Caption: Comparison of 2'-deoxyguanosine and 7-deaza-2'-deoxyguanosine.

Experimental Workflows

Caption: PCR workflow incorporating 7-deaza-dGTP.

Caption: Sanger sequencing workflow using 7-deaza-dGTP.

Caption: Workflow for a primer extension-based kinetic assay.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the kinetic parameters and fidelity of DNA polymerases with 7-deaza-dGTP.

Steady-State Kinetic Analysis of Single Nucleotide Incorporation

This protocol determines the Michaelis-Menten constants (Km and kcat) for the incorporation of 7-deaza-dGTP.

Materials:

-

Purified DNA polymerase of interest

-

Synthetic oligonucleotide primer (e.g., 5'-radiolabeled with [γ-³²P]ATP) and template

-

7-deaza-dGTP and natural dNTPs of high purity

-

Reaction buffer specific to the DNA polymerase

-

Quench solution (e.g., 95% formamide, 20 mM EDTA)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager or autoradiography film

Methodology:

-

Primer-Template Annealing: Anneal the radiolabeled primer to the template oligonucleotide by mixing in an appropriate buffer, heating to 95°C for 5 minutes, and slowly cooling to room temperature.

-

Reaction Setup: Prepare reaction mixtures on ice. For each concentration of 7-deaza-dGTP to be tested, combine the annealed primer-template, reaction buffer, and the specific concentration of 7-deaza-dGTP. A typical concentration range might be from 0.1 µM to 5 mM.[6]

-

Enzyme Reaction: Initiate the reactions by adding a pre-determined, low concentration of the DNA polymerase to ensure steady-state conditions (i.e., [DNA] > [Polymerase]).[6] Incubate at the optimal temperature for the polymerase.

-

Time Course and Quenching: At various time points, withdraw aliquots of the reaction and stop the reaction by adding them to the quench solution. The reaction times should be chosen to ensure that less than 20% of the primer is extended to maintain steady-state conditions.

-

Denaturing PAGE: Separate the reaction products on a high-resolution denaturing polyacrylamide gel.

-

Data Analysis: Quantify the amount of extended primer (product) and unextended primer (substrate) in each lane using a phosphorimager. Plot the initial velocity of the reaction (product formed per unit time) against the concentration of 7-deaza-dGTP. Fit the data to the Michaelis-Menten equation to determine Vmax and Km. The kcat can be calculated from Vmax and the enzyme concentration.

Pre-Steady-State "Burst" Kinetic Analysis

This method measures the rate of the first nucleotide incorporation event, providing insights into the catalytic step (kpol) and the dissociation constant (Kd) for the nucleotide.

Materials:

-

Rapid quench-flow instrument

-

All materials listed for steady-state kinetics

Methodology:

-

Reaction Setup: This experiment is performed under single-turnover conditions, where the DNA polymerase concentration is in excess of the primer-template concentration.

-

Rapid Quenching: Use a rapid quench-flow instrument to mix the enzyme-DNA complex with a solution containing 7-deaza-dGTP and Mg²⁺ to initiate the reaction. The reaction is then rapidly quenched at very short time intervals (milliseconds to seconds) by mixing with a quench solution (e.g., EDTA).

-

Product Analysis: Analyze the products by denaturing PAGE as described for the steady-state assay.

-

Data Analysis: Plot the concentration of the extended product versus time. The data should fit a biphasic curve, with an initial "burst" of rapid product formation followed by a slower, linear steady-state rate. The rate of the burst phase corresponds to the rate of the first turnover. By performing this experiment at various concentrations of 7-deaza-dGTP, the maximal rate of polymerization (kpol) and the dissociation constant (Kd) for the nucleotide can be determined by fitting the observed rates to a hyperbolic equation.[7]

DNA Polymerase Fidelity Assay: lacZα-Based Complementation Assay

This assay measures the frequency of mutations introduced by a DNA polymerase during the in vitro synthesis of the lacZα gene.

Materials:

-

Gapped plasmid DNA containing the lacZα gene in a single-stranded region.[8][9]

-

DNA polymerase to be tested

-

dNTP mix (with either dGTP or 7-deaza-dGTP)

-

Competent E. coli cells (e.g., DH5α)

-

LB agar plates with ampicillin, IPTG, and X-gal

Methodology:

-

Gap-Filling Reaction: Set up a reaction to fill the single-stranded gap in the plasmid using the DNA polymerase of interest and the dNTP mix containing 7-deaza-dGTP.

-

Transformation: Transform competent E. coli cells with the reaction products.

-

Plating and Scoring: Plate the transformed cells on LB agar plates containing ampicillin, IPTG, and X-gal. Incubate overnight at 37°C.

-

Colony Counting: Count the number of blue and white colonies. Blue colonies contain a functional lacZα gene, indicating error-free DNA synthesis. White colonies have a mutation that has inactivated the lacZα gene.

-

Mutation Frequency Calculation: Calculate the mutation frequency as the ratio of white colonies to the total number of colonies (blue + white). This frequency can be compared to the mutation frequency obtained with natural dGTP to assess the impact of 7-deaza-dGTP on fidelity.[8]

Next-Generation Sequencing (NGS)-Based Fidelity Assay

NGS provides a high-throughput and highly sensitive method to determine the error rate and mutational spectrum of a DNA polymerase.

Materials:

-

DNA template of known sequence

-

High-fidelity DNA polymerase for library amplification

-

DNA polymerase to be tested

-

Primers with unique molecular identifiers (UMIs) and sequencing adapters

-

NGS library preparation kit

-

Next-generation sequencer

Methodology:

-

Template Amplification: Amplify the DNA template using the DNA polymerase to be tested and a dNTP mix containing 7-deaza-dGTP.

-

Library Preparation: Prepare a sequencing library from the PCR products. Incorporate UMIs to tag each individual starting molecule. This allows for the computational removal of errors introduced during library preparation and sequencing.[10]

-

Sequencing: Sequence the library on a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to the reference template sequence. After grouping reads by their UMI to create consensus sequences, identify and quantify the number of mismatches and insertions/deletions. The error rate is calculated by dividing the number of mutations by the total number of sequenced bases. The mutational spectrum can also be determined to see if 7-deaza-dGTP incorporation leads to specific types of errors.[6]

Conclusion

7-Deaza-2'-deoxyguanosine triphosphate is a critical tool for molecular biologists facing challenges with GC-rich DNA templates. While its utility in PCR and sequencing is well-established, a comprehensive quantitative understanding of its interaction with a broad range of DNA polymerases is still an area of active research. The experimental protocols detailed in this guide provide a robust framework for researchers to determine the kinetic parameters and fidelity of their polymerases of interest with 7-deaza-dGTP. Such data will be invaluable for optimizing existing applications and for the development of novel technologies in DNA synthesis and diagnostics.

References

- 1. Promega Corporation [promega.com]

- 2. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. neb.com [neb.com]

- 6. High-resolution mapping of DNA polymerase fidelity using nucleotide imbalances and next-generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Klenow Fragment Discriminates Against the Incorporation of the Hyperoxidized dGTP Lesion Spiroiminodihydantoin into DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plasmid-based lacZα assay for DNA polymerase fidelity: application to archaeal family-B DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A plasmid-based lacZα gene assay for DNA polymerase fidelity measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

effects of 7-deaza-dGTP on DNA secondary structure

An In-depth Technical Guide on the Effects of 7-Deaza-dGTP on DNA Secondary Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic synthesis and analysis of DNA, particularly sequences with high guanine-cytosine (GC) content, are frequently hindered by the formation of stable secondary structures. These structures, such as hairpins and G-quadruplexes, can impede the processivity of DNA polymerases, leading to failed amplification, truncated products, and sequencing artifacts. The nucleotide analog 7-deaza-2'-deoxyguanosine triphosphate (7-deaza-dGTP) is a critical tool for mitigating these issues. By replacing the nitrogen atom at the 7th position of the purine ring with a carbon, 7-deaza-dGTP effectively disrupts the formation of non-canonical Hoogsteen base pairs responsible for many of these problematic structures, without compromising the integrity of standard Watson-Crick pairing. This guide provides a comprehensive technical overview of the mechanism, effects, and applications of 7-deaza-dGTP, complete with quantitative data, detailed experimental protocols, and process visualizations.

Mechanism of Action: Disrupting Non-Canonical Base Pairing

Deoxyguanosine triphosphate (dGTP) can participate in hydrogen bonding through both its Watson-Crick face and its Hoogsteen edge. The nitrogen atom at position 7 (N7) of the guanine base acts as a hydrogen bond acceptor, facilitating the formation of Hoogsteen G-G pairs.[1] These non-canonical pairings are the foundation of stable secondary structures like G-quadruplexes, which are prevalent in GC-rich regions such as CpG islands and telomeres.[2][3]

The defining feature of 7-deaza-dGTP is the substitution of this N7 atom with a carbon-hydrogen (C-H) group.[3] This single atomic substitution eliminates the hydrogen bond acceptor capability at the Hoogsteen edge, thereby preventing the formation of these alternative base pairs.[2][4] Consequently, the stability of G-quadruplexes and other GC-rich secondary structures is significantly reduced.[5] Importantly, this modification does not interfere with the standard Watson-Crick hydrogen bonds that form the DNA double helix, allowing 7-deaza-dGTP to be efficiently and accurately incorporated by DNA polymerases opposite a cytosine base.[2]

Effects on DNA Duplex Properties

The incorporation of 7-deaza-dGTP has nuanced effects on DNA stability. While its primary function is to destabilize non-canonical secondary structures, it can also slightly alter the thermal stability of the main DNA duplex.

Impact on Secondary Structures

The most significant effect of 7-deaza-dGTP is the destabilization of G-rich structures that can act as blocks to DNA polymerase.[5] This allows for more efficient strand separation during thermal cycling and smoother polymerase transit through the template.[3] This is particularly beneficial in techniques like PCR and DNA sequencing, where the template is single-stranded during synthesis.[6][7]

Impact on Duplex Thermal Stability (Tm)

While direct quantitative data is sparse, the literature suggests that replacing dGTP with 7-deaza-dGTP can lead to a slight decrease in the overall melting temperature (Tm) of the DNA duplex.[4] This is attributed to subtle alterations in base stacking interactions and the electronic properties of the modified base.[4] It is crucial to understand that this minor destabilization of the main duplex is far outweighed by the significant destabilization of polymerase-blocking secondary structures.

In contrast, other modifications at the 7-position can have a stabilizing effect. For instance, a related analog, 7-propynyl-8-aza-7-deaza-2'-deoxyguanosine, has been shown to increase Tm due to favorable stacking interactions from the propynyl group in the major groove.[8] This highlights the distinct role of the simple 7-deaza modification.

Quantitative Data Presentation

Comparative Performance in PCR

The primary benefit of 7-deaza-dGTP is the enhanced amplification of GC-rich targets. Its use leads to improved product yield and specificity, enabling the amplification of sequences that are otherwise inaccessible.[3][9]

| Parameter | Standard dGTP Mix | 7-deaza-dGTP Mix | Advantage of 7-deaza-dGTP |

| Amplification of GC-Rich Targets (>70% GC) | Often results in low yield, non-specific products, or complete failure.[3] | Successful amplification of targets with up to 85% GC content reported.[3][9] | Enables amplification of previously intractable targets. |

| Specificity | Prone to mispriming and generation of off-target amplicons due to secondary structures.[9] | Significantly improved specificity with reduced non-specific bands.[2] | Higher fidelity amplification and cleaner results. |

| Sequencing Quality | GC-rich regions often show "band compressions" and premature termination, leading to unreadable sequences.[6][10] | Resolves band compressions and allows for full read-through of GC-rich templates.[6][11] | Yields higher quality, more accurate sequencing data. |

Thermodynamic Data for a Related Stabilizing Analog

The following data is for a 12-mer DNA duplex containing a 7-propynyl-deaza-G analog, illustrating how other 7-position modifications can enhance stability, in contrast to the simple 7-deaza-dGTP.

| Duplex Sequence (X = Modified Base) | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |

| 5'-ATG ACG TCA TAC-3' | 50.1 | -80.0 | -222.0 | -14.9 |

| 5'-ATG ACX TCA TAC-3' | 54.5 | -81.6 | -226.0 | -15.4 |

| Data adapted from a study on 7-propynyl-8-aza-7-deaza-2'-deoxyguanosine.[8] This analog demonstrates increased stability (ΔTm = +4.4 °C), unlike the slightly destabilizing effect of unsubstituted 7-deaza-dGTP. |

Experimental Protocols

Protocol for PCR of GC-Rich Targets Using 7-deaza-dGTP

This protocol provides a general framework for amplifying a GC-rich template. Optimization of the 7-deaza-dGTP:dGTP ratio and annealing temperature is recommended for specific targets.

1. Materials:

-

High GC-content DNA template

-

Forward and reverse primers

-

High-fidelity DNA polymerase suitable for GC-rich templates

-

PCR buffer (as supplied with polymerase)

-

100 mM dATP, dCTP, dTTP solutions

-

100 mM dGTP solution

-

100 mM 7-deaza-dGTP solution[12]

-

Nuclease-free water

2. Reaction Setup: Prepare a master mix for the desired number of reactions. The following is for a single 50 µL reaction.

| Component | Final Concentration | Volume |

| 5x PCR Buffer | 1x | 10 µL |

| dATP, dCTP, dTTP (10 mM each) | 200 µM each | 1 µL |

| dGTP (10 mM) | 50 µM | 0.25 µL |

| 7-deaza-dGTP (10 mM) | 150 µM | 0.75 µL |

| Forward Primer (10 µM) | 0.2 - 0.5 µM | 1 - 2.5 µL |

| Reverse Primer (10 µM) | 0.2 - 0.5 µM | 1 - 2.5 µL |

| DNA Polymerase | 1 - 2.5 units | 0.5 - 1 µL |

| Template DNA | 5 - 50 ng | 1 - 5 µL |

| Nuclease-free water | - | to 50 µL |

Note: A 3:1 ratio of 7-deaza-dGTP to dGTP is a common starting point.[2][5] Some protocols may replace dGTP entirely.

3. Thermal Cycling: Cycling conditions should be optimized, but a typical profile is as follows:

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 95-98°C | 5-10 min | 1 |

| Denaturation | 95-98°C | 30-40 sec | 35-40 |

| Annealing | 55-68°C | 1-20 sec | |

| Extension | 72°C | 1 min/kb | |

| Final Extension | 72°C | 5-7 min | 1 |

| Hold | 4°C | ∞ | 1 |

Note: Short annealing times (e.g., 1 second) have been found to improve specificity for some GC-rich targets.[2]

4. Analysis: Analyze the PCR product on an agarose gel. Note that DNA containing a high proportion of 7-deaza-dGTP may stain less efficiently with intercalating dyes like ethidium bromide.[10]

Protocol for Thermal Melting (Tm) Analysis via UV-Vis Spectroscopy

This protocol is used to determine the stability of a DNA duplex containing 7-deaza-dGTP.

1. Materials:

-

Lyophilized synthetic oligonucleotides (modified and unmodified)

-

Annealing buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0)

-

Nuclease-free water

-

UV-Vis spectrophotometer with a Peltier temperature controller

-

Quartz cuvettes (1 cm path length)

2. Oligonucleotide Preparation and Annealing:

-

Resuspend lyophilized oligonucleotides in nuclease-free water to a stock concentration (e.g., 100 µM).

-

Determine the precise concentration via absorbance at 260 nm at high temperature (e.g., 85°C).[8]

-

Prepare a solution with equimolar amounts of complementary strands in annealing buffer (e.g., 1 µM final concentration).[8]

-

To anneal, heat the solution to 95°C for 5 minutes, then cool slowly to room temperature over several hours.[8]

3. UV-Vis Measurement:

-

Transfer the annealed duplex solution to a quartz cuvette.

-

Place the cuvette in the temperature-controlled cell holder of the spectrophotometer.

-

Set the instrument to monitor absorbance at 260 nm.

-

Equilibrate at a low starting temperature (e.g., 20°C).

-

Increase the temperature at a controlled rate (e.g., 0.5°C/minute) to a high temperature (e.g., 90°C), recording absorbance at regular intervals.[8]

4. Data Analysis:

-

Plot absorbance vs. temperature to generate the melting curve.

-

The Tm is the temperature at the peak of the first derivative of this curve (dA/dT vs. T).[8]

-

Thermodynamic parameters (ΔH°, ΔS°, ΔG°) can be calculated by fitting the curve to a two-state model.[8]

Advanced Methodologies: Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of DNA.[13] It measures the differential absorption of left and right circularly polarized light by chiral molecules. Different DNA secondary structures (B-form, A-form, Z-form, G-quadruplex) have distinct CD spectral signatures.[14]

While specific CD studies detailing the conformational changes induced solely by 7-deaza-dGTP incorporation are not prevalent in the search results, this methodology would be ideal for such an investigation. A hypothetical experiment would involve comparing the CD spectra of a G-rich oligonucleotide synthesized with standard dGTP versus one synthesized with 7-deaza-dGTP under conditions that promote G-quadruplex formation. A reduction or alteration of the characteristic G-quadruplex CD signal in the 7-deaza-dGTP sample would provide direct evidence of secondary structure disruption.

Conclusion

7-deaza-dGTP is an indispensable tool for molecular biologists, researchers, and professionals in drug development who work with challenging DNA templates. Its ability to selectively disrupt non-canonical Hoogsteen base pairing, thereby resolving stable secondary structures in GC-rich regions, significantly enhances the efficiency, yield, and reliability of core molecular techniques like PCR and DNA sequencing.[6] While it may slightly decrease the thermal stability of the primary DNA duplex, this effect is secondary to its profound impact on destabilizing polymerase-blocking structures. By understanding its mechanism of action and employing optimized protocols, researchers can successfully analyze and manipulate genomic regions that were previously considered intractable.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 7-Deaza-2`-deoxyguanosine allows PCR and sequencing reactions from CpG islands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. benchchem.com [benchchem.com]

- 9. Chemical Variant of 7-deaza-dGTP for Improved GC-rich PCR and Amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sequences always stop at secondary structure sites [nucleics.com]

- 11. Incorporation of 7-deaza dGTP during the amplification step in the polymerase chain reaction procedure improves subsequent DNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 7-Deaza-dGTP, 7-Deaza Purines - Jena Bioscience [jenabioscience.com]

- 13. Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Enzymatic Synthesis of 7-Deaza-dGTP: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enzymatic synthesis of 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP), a crucial modified nucleotide for various research and drug development applications. By replacing the nitrogen at the 7-position of the guanine base with a carbon, 7-deaza-dGTP effectively mitigates the formation of secondary structures in GC-rich DNA sequences, thereby enhancing the efficiency and fidelity of DNA polymerization and sequencing.[1][2][3] This guide provides a comprehensive overview of the enzymatic pathways, detailed experimental protocols, and quantitative data to facilitate its production and application in the laboratory.

Overview of Enzymatic Synthesis Pathways

The enzymatic synthesis of 7-deaza-dGTP can be approached through a multi-enzyme cascade, starting from either the 7-deazaguanine base or the 7-deaza-2'-deoxyguanosine nucleoside. This biocatalytic approach offers high selectivity and milder reaction conditions compared to traditional chemical synthesis methods.[4]

Synthesis from 7-Deazaguanine Base

This pathway involves a two-stage enzymatic process:

-

Nucleoside Formation: The initial step utilizes a purine nucleoside phosphorylase (PNP) to catalyze the transfer of a deoxyribose group from a donor substrate to the 7-deazaguanine base, forming 7-deaza-2'-deoxyguanosine.[5]

-

Phosphorylation Cascade: The resulting nucleoside undergoes a series of phosphorylation steps, catalyzed by a deoxynucleoside kinase (dNK) and a nucleoside diphosphate kinase (NDPK), to yield the final 7-deaza-dGTP.

Synthesis from 7-Deaza-2'-deoxyguanosine

This more direct route begins with the pre-synthesized nucleoside and involves a three-step phosphorylation cascade:

-

Monophosphorylation: A deoxynucleoside kinase (dNK), such as deoxyguanosine kinase (dGK), phosphorylates 7-deaza-2'-deoxyguanosine to 7-deaza-2'-deoxyguanosine-5'-monophosphate (7-deaza-dGMP).

-

Diphosphorylation: A nucleoside monophosphate kinase (NMPK) then converts 7-deaza-dGMP to 7-deaza-2'-deoxyguanosine-5'-diphosphate (7-deaza-dGDP).

-

Triphosphorylation: Finally, a nucleoside diphosphate kinase (NDPK) catalyzes the formation of 7-deaza-dGTP from 7-deaza-dGDP.[6]

Key Enzymes in the Synthesis Cascade

The success of the enzymatic synthesis of 7-deaza-dGTP hinges on the activity and substrate specificity of the selected enzymes.

| Enzyme Class | Specific Enzyme Example | Role in Synthesis |

| Purine Nucleoside Phosphorylase (PNP) | E. coli PNP | Formation of 7-deaza-2'-deoxyguanosine from 7-deazaguanine and a deoxyribose donor.[5] |

| Deoxynucleoside Kinase (dNK) | Human deoxyguanosine kinase (dGK) | Phosphorylation of 7-deaza-2'-deoxyguanosine to 7-deaza-dGMP. |

| Nucleoside Monophosphate Kinase (NMPK) | Guanylate kinase | Phosphorylation of 7-deaza-dGMP to 7-deaza-dGDP. |

| Nucleoside Diphosphate Kinase (NDPK) | Dictyostelium NDPK | Phosphorylation of 7-deaza-dGDP to 7-deaza-dGTP.[6] |

Experimental Protocols

The following protocols outline a one-pot, multi-enzyme cascade for the synthesis of 7-deaza-dGTP, starting from 7-deaza-2'-deoxyguanosine.

Materials

-

7-deaza-2'-deoxyguanosine

-

Adenosine-5'-triphosphate (ATP)

-

Recombinant human deoxyguanosine kinase (dGK)

-

Recombinant guanylate kinase (GMK)

-

Recombinant nucleoside diphosphate kinase (NDPK)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Purification system (e.g., HPLC with an anion-exchange column)

One-Pot Synthesis Protocol

-

Reaction Setup: In a sterile microcentrifuge tube, combine the following components:

-

7-deaza-2'-deoxyguanosine (10 mM)

-

ATP (30 mM, as the phosphate donor)

-

dGK (1-5 µM)

-

GMK (1-5 µM)

-

NDPK (1-5 µM)

-

Reaction Buffer to a final volume of 1 mL.

-

-

Incubation: Incubate the reaction mixture at 37°C. Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by HPLC.

-

Reaction Monitoring: Use an anion-exchange HPLC column to separate the different phosphorylated species (7-deaza-dGMP, 7-deaza-dGDP, and 7-deaza-dGTP).

-

Purification: Once the reaction has reached completion (as determined by the maximal conversion to the triphosphate form), purify the 7-deaza-dGTP from the reaction mixture using preparative HPLC.

-

Quantification and Storage: Quantify the purified 7-deaza-dGTP using its molar extinction coefficient. Store the final product at -20°C or -80°C.

Quantitative Data

The efficiency of the enzymatic synthesis can be evaluated based on the final yield of 7-deaza-dGTP. While specific yields can vary depending on the purity and activity of the enzymes and optimization of reaction conditions, multi-enzyme cascade reactions for the synthesis of modified nucleotides have been reported to achieve high conversion rates.

| Parameter | Typical Value/Range | Notes |

| Reaction Time | 12-48 hours | The time required for complete conversion can be optimized by adjusting enzyme and substrate concentrations. |

| Conversion Yield | >80% | High conversion yields are achievable in optimized one-pot systems, minimizing the accumulation of intermediate monophosphates and diphosphates. |

| Final Purity | >95% | Purity is dependent on the effectiveness of the HPLC purification step. |

Visualizing the Synthesis and Application Workflows

Enzymatic Synthesis of 7-deaza-dGTP

Caption: One-pot enzymatic cascade for 7-deaza-dGTP synthesis.

Application in GC-Rich PCR

Caption: Workflow for PCR of GC-rich templates using 7-deaza-dGTP.

Conclusion

The enzymatic synthesis of 7-deaza-dGTP offers a robust and efficient alternative to chemical methods, providing researchers with a reliable source of this critical modified nucleotide. The one-pot, multi-enzyme cascade approach described in this guide streamlines the production process, making it an accessible and valuable technique for laboratories engaged in molecular biology, genomics, and drug discovery. The use of 7-deaza-dGTP is instrumental in overcoming the challenges associated with GC-rich DNA sequences, ultimately leading to more accurate and reliable experimental outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products | MDPI [mdpi.com]

- 6. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and Development of 7-Deazapurine Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deazapurine nucleosides, a class of compounds in which the nitrogen atom at the 7-position of the purine ring is replaced by a carbon, have emerged as a "privileged scaffold" in medicinal chemistry. This seemingly subtle modification imparts unique electronic properties and provides a versatile handle for synthetic diversification, leading to a broad spectrum of biological activities. From their origins as naturally occurring antibiotics to rationally designed therapeutic candidates, 7-deazapurine nucleosides have demonstrated significant potential as antiviral and anticancer agents. This in-depth technical guide provides a comprehensive overview of their discovery, development, core synthetic methodologies, and mechanisms of action, with a focus on quantitative data and detailed experimental protocols.

The story of 7-deazapurine analogs begins with the isolation of nucleoside antibiotics like tubercidin, toyocamycin, and sangivamycin from Streptomyces species.[1] These natural products exhibited potent biological activity, sparking interest in the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core as a promising pharmacophore.[1] The replacement of the N7 atom with a carbon atom renders the five-membered ring more electron-rich, which can enhance base-pairing in DNA and RNA and improve binding to enzymes.[1][2][3] This fundamental characteristic has been the driving force behind the exploration of a vast library of synthetic 7-deazapurine analogs, leading to the discovery of potent therapeutic agents.[1][2][3]

Biological Activities of 7-Deazapurine Nucleosides

The versatility of the 7-deazapurine scaffold has led to the development of analogs with a wide array of biological activities, primarily in the areas of antiviral and anticancer therapy.[1]

Anticancer Activity

A significant number of 7-deazapurine nucleosides exhibit potent cytotoxic or cytostatic effects against a broad range of cancer cell lines.[2][3] The mechanism of action for many of these compounds involves metabolic activation via phosphorylation within cancer cells, followed by incorporation into RNA and/or DNA, leading to inhibition of protein synthesis and DNA damage.[2][3]

Table 1: Anticancer Activity of Selected 7-Deazapurine Nucleosides

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Tubercidin | L1210 (Leukemia) | 0.004 | [3] |

| HeLa (Cervical Cancer) | 0.008 | [3] | |

| Toyocamycin | L1210 (Leukemia) | 0.002 | [3] |

| HeLa (Cervical Cancer) | 0.005 | [3] | |

| Sangivamycin | L1210 (Leukemia) | 0.003 | [3] |

| HeLa (Cervical Cancer) | 0.006 | [3] | |

| 7-Thienyl-7-deazaadenosine (AB-61) | CCRF-CEM (Leukemia) | 0.015 | [4] |

| HeLa S3 (Cervical Cancer) | 0.023 | [4] | |

| HepG2 (Liver Cancer) | 0.035 | [4] | |

| Methylpyrazolo-fused 7-deazapurine (19d) | CCRF-CEM (Leukemia) | 0.35 | [5] |

| HeLa S3 (Cervical Cancer) | 0.45 | [5] | |

| Methylpyrazolo-fused 7-deazapurine (19f) | CCRF-CEM (Leukemia) | 0.25 | [5] |

| HeLa S3 (Cervical Cancer) | 0.32 | [5] | |

| Methylpyrazolo-fused 7-deazapurine (19h) | CCRF-CEM (Leukemia) | 0.28 | [5] |

| HeLa S3 (Cervical Cancer) | 0.38 | [5] |

Antiviral Activity

Modifications to the sugar moiety of 7-deazapurine nucleosides have yielded potent antiviral agents.[2][3] Notably, 2'-C-methylribo- or 2'-C-methyl-2'-fluororibonucleosides have shown significant activity against Hepatitis C virus (HCV).[2][6] More recently, novel analogs are being explored for their activity against other RNA viruses, including Dengue virus (DENV) and SARS-CoV-2.[7][8]

Table 2: Antiviral Activity of Selected 7-Deazapurine Nucleosides

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 2'-C-Methyl-7-deazaadenosine | HCV (replicon) | Huh-7 | ~1 | >100 | >100 | [6] |

| 7-Deazapurine derivative (6e) | DENV | A549 | 2.081 | 150.06 | 72.11 | [7] |

| 7-Deazapurine derivative (6e) | DENV | HepG2 | 2.30 | 146.47 | 63.7 | [7] |

| 2'-spirooxetane-7-deazapurine (11q) | SARS-CoV-2 (wild-type) | Vero E6 | 0.14 | >10 | >71 | [8] |

| 2'-spirooxetane-7-deazapurine (11q) | SARS-CoV-2 (BA.5) | Vero E6 | 0.36 | >10 | >27 | [8] |

| 7-carbomethoxyvinyl-7-deazapurine (10) | HIV-1 | Various | 0.71 | >100 | >140 | [6] |

Key Experimental Protocols

The synthesis and biological evaluation of 7-deazapurine nucleosides involve a series of well-established chemical and biological procedures.

Synthesis of 6-Chloro-7-iodo-7-deazapurine (A Key Intermediate)

This protocol describes the synthesis of a common starting material for the preparation of various 7-deazapurine nucleosides.

Materials:

-

6-Chloro-7-deazapurine

-

N-Iodosuccinimide (NIS)

-

Anhydrous Dimethylformamide (DMF)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate (EtOAc)

Procedure:

-

To a solution of 6-chloro-7-deazapurine (1.0 g, 6.51 mmol) in 20 mL of anhydrous DMF, add N-iodosuccinimide (1.60 g, 7.16 mmol).[9]

-

Stir the reaction mixture for 2 hours at room temperature.[9]

-

Remove the solvent under vacuum.[9]

-

Purify the residue by silica gel column chromatography using a gradient of hexanes:EtOAc (from 1:1 to 3:1 v/v) to yield the desired product.[9]

Vorbrüggen Glycosylation for Nucleoside Synthesis

This is a widely used method for coupling a modified sugar to the deazapurine base.

Materials:

-

7-Substituted-7-deazapurine base (e.g., 6-chloro-7-iodo-7-deazapurine)

-

N,O-bis(trimethylsilyl)acetamide (BSA)

-

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

-

Anhydrous acetonitrile (CH3CN)

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

Procedure:

-

Dissolve the 7-substituted-7-deazapurine base in anhydrous CH3CN.[4]

-

Add BSA and stir at room temperature to silylate the nucleobase.[4]

-

In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous CH3CN.[4]

-

Cool the silylated nucleobase solution to 0 °C and add the sugar solution, followed by the dropwise addition of TMSOTf.[4]

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the protected nucleoside.

Cytotoxicity Assay

This protocol outlines a common method for evaluating the anticancer activity of the synthesized compounds.

Materials:

-

Cancer cell lines (e.g., CCRF-CEM, HeLa S3, HepG2)

-

Appropriate cell culture medium and supplements

-

384-well plates

-

Synthesized 7-deazapurine nucleosides

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

-

Luminometer

Procedure:

-

Seed the cells at an appropriate density (e.g., 2,000-50,000 cells/well) in a white 384-well plate and incubate overnight.[10]

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Add the diluted compounds to the wells containing the cells. Include vehicle-only wells as a negative control.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Allow the plates to equilibrate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Pathways: Synthesis, Mechanism, and Workflow

Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in the discovery and development of 7-deazapurine nucleosides.

Caption: General Synthetic Workflow for 7-Deazapurine Nucleosides.

Caption: Mechanism of Action of Cytotoxic 7-Deazapurine Nucleosides.

Caption: Drug Discovery and Development Pipeline.

Conclusion and Future Perspectives

7-Deazapurine nucleosides represent a remarkable class of molecules that have transitioned from natural product curiosities to a privileged scaffold in modern drug discovery.[1] Their unique structural and electronic properties, combined with the power of modern synthetic chemistry, have enabled the development of potent and selective agents for a variety of diseases. The continued exploration of this versatile core, guided by a deeper understanding of its interactions with biological targets and signaling pathways, promises to yield the next generation of innovative therapeutics. Future research will likely focus on the development of more selective and potent analogs with improved pharmacokinetic properties, as well as their application in combination therapies to overcome drug resistance. The rich history and promising future of 7-deazapurine nucleosides underscore their enduring importance in the quest for novel medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel 2'-deoxy-2'-spirooxetane-7-deazapurine nucleoside analogs as anti-SARS-CoV-2 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Impact of 7-Deaza Modification on Hoogsteen Base Pairing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic chemical modification of nucleobases offers a powerful tool for dissecting and manipulating the intricate world of nucleic acid structures and their interactions. Among these modifications, the substitution of the nitrogen atom at the 7-position of purines with a carbon atom, known as 7-deaza modification, has proven to be particularly insightful. This alteration has profound consequences for non-canonical base pairing geometries, most notably the Hoogsteen base pair. This technical guide provides an in-depth exploration of the impact of 7-deaza modification on Hoogsteen base pairing, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying principles and workflows. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage this modification in their work on DNA and RNA structure, function, and therapeutic applications.

Introduction: Watson-Crick vs. Hoogsteen Base Pairing

In the canonical Watson-Crick model of the DNA double helix, adenine (A) forms two hydrogen bonds with thymine (T), and guanine (G) forms three hydrogen bonds with cytosine (C). However, alternative base pairing configurations, known as Hoogsteen base pairs, can also occur. In a Hoogsteen pair, the purine base (A or G) adopts a syn conformation relative to the sugar, in contrast to the anti conformation seen in Watson-Crick pairing. This rotation allows for the formation of hydrogen bonds involving the N7 atom of the purine in the major groove.

The 7-deaza modification, where the N7 nitrogen of adenine or guanine is replaced by a carbon-hydrogen (C-H) group, directly probes the significance of this N7 atom in nucleic acid structure and function.

The Chemical Basis of Disruption

The fundamental impact of the 7-deaza modification lies in the removal of the hydrogen bond acceptor capability at the 7-position of the purine ring.[1] In Hoogsteen base pairing, the N7 atom of the purine acts as a crucial hydrogen bond acceptor for a hydrogen atom from the pyrimidine base (e.g., the N3-H of thymine in an A-T Hoogsteen pair). By replacing this nitrogen with a carbon, this essential hydrogen bond cannot be formed, leading to a significant destabilization or complete disruption of the Hoogsteen base pair.[2][3][4] Conversely, this modification has a minimal effect on the standard Watson-Crick base pairing, which does not involve the N7 position in its hydrogen bonding scheme.[2][4][5] This selective disruption makes 7-deaza purines invaluable tools for distinguishing between these two base pairing modes in various biological contexts.

Quantitative Impact of 7-Deaza Modification

The destabilizing effect of the 7-deaza modification on structures reliant on Hoogsteen base pairing has been quantified through various biophysical and biochemical assays.

| Parameter | System | Modification | Quantitative Observation | Reference |

| Binding Affinity | IHF-DNA Complex | 7-deazaadenine | ~2-fold decrease in binding affinity | [6] |

| Thermodynamic Stability | Hoogsteen base pairs in duplex DNA | 7-deazapurines | Destabilization of at least ~1 kcal/mol | [6][7] |

| Enzyme Kinetics | DNA synthesis by human DNA polymerase ι | 7-deazaadenine template | Severe inhibition of nucleotide incorporation | [2] |

| Enzyme Kinetics | DNA synthesis by human DNA polymerase ι | 7-deazaguanine template | Severe inhibition of nucleotide incorporation | [2] |

| G-Quadruplex Stability | RNA G-quadruplex | 7-deazaguanine substitution | Abolished G-quadruplex formation | [3][4] |

Experimental Protocols

Solid-Phase Synthesis of 7-Deaza-dG Modified Oligonucleotides

The incorporation of 7-deaza-2'-deoxyguanosine (7-deaza-dG) into oligonucleotides via automated solid-phase synthesis requires a modification to the standard protocol due to the sensitivity of the 7-deaza-dG to the typically used iodine-based oxidation step.[1]

Materials:

-

DNA synthesizer

-

Standard phosphoramidites (A, C, T, G) and 7-deaza-dG phosphoramidite

-

Activator solution (e.g., tetrazole)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Capping reagents (e.g., acetic anhydride and N-methylimidazole)

-

Alternative Oxidizer: 0.5 M tert-Butyl hydroperoxide (TBHP) in acetonitrile or other non-iodine-based oxidizing agents.

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

-

Controlled pore glass (CPG) solid support

Protocol:

-

Synthesis Setup: The DNA synthesizer is equipped with the necessary reagents and the 7-deaza-dG phosphoramidite.

-

Standard Cycles: The synthesis cycle (deblocking, coupling, capping) proceeds as standard for the unmodified bases.

-

Modified Oxidation Step: Following the coupling of the 7-deaza-dG phosphoramidite, the standard iodine-based oxidation is replaced with the alternative oxidizer. The oxidation time may need to be extended to ensure complete oxidation of the phosphite triester to the phosphate triester.[1]

-

Cleavage and Deprotection: After the completion of the synthesis, the oligonucleotide is cleaved from the solid support and deprotected using concentrated ammonium hydroxide.

-

Purification: The crude oligonucleotide is purified using standard methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Primer Extension Assay to Evaluate Polymerase Activity

This assay is used to determine the effect of a 7-deaza modification in a template strand on the ability of a DNA polymerase to synthesize the complementary strand.[5]

Materials:

-

Thermocycler

-

Oligonucleotide template containing a site-specific 7-deaza purine

-

Fluorescently labeled primer

-

DNA polymerase of interest

-

dNTP mix

-

Reaction buffer

-

Denaturing polyacrylamide gel

-

Gel imaging system

Protocol:

-

Annealing: The fluorescently labeled primer is annealed to the template oligonucleotide containing the 7-deaza modification.

-

Reaction Setup: The annealed primer-template duplex is incubated with the DNA polymerase, dNTPs, and reaction buffer.

-

Enzymatic Reaction: The reaction is initiated by the addition of the enzyme or dNTPs and incubated at the optimal temperature for the polymerase.

-

Quenching: The reaction is stopped at various time points by adding a quenching solution (e.g., formamide with EDTA).

-

Gel Electrophoresis: The reaction products are resolved on a denaturing polyacrylamide gel.

-

Analysis: The gel is imaged to visualize the fluorescently labeled DNA fragments. The intensity of the bands corresponding to the full-length product and any paused products are quantified to determine the efficiency of nucleotide incorporation opposite the 7-deaza modification.

Visualizations

Base Pairing Geometries

Caption: Comparison of Watson-Crick, Hoogsteen, and disrupted Hoogsteen pairing with 7-deaza-adenine.

Experimental Workflow: Investigating Polymerase Fidelity

Caption: Workflow for assessing the impact of 7-deaza modification on DNA polymerase activity.

Logical Relationship: 7-Deaza Modification and Structural Consequences

Caption: Logical flow from 7-deaza modification to its structural and functional consequences.

Applications in Research and Drug Development

The unique ability of 7-deaza purines to selectively disrupt Hoogsteen base pairing without significantly altering Watson-Crick interactions has led to their widespread use in several areas:

-

Probing DNA and RNA Structures: Incorporating 7-deaza purines is a standard method to determine if a particular nucleic acid structure, such as a G-quadruplex or a DNA-ligand complex, relies on Hoogsteen base pairing for its stability and formation.[3][4]

-

Investigating Protein-Nucleic Acid Interactions: This modification can elucidate the recognition mechanisms of DNA and RNA binding proteins. If the binding affinity or activity of a protein is diminished upon introduction of a 7-deaza purine, it suggests that the protein recognizes or induces a Hoogsteen base pair.[6]

-

Facilitating Molecular Biology Techniques: In techniques like PCR and DNA sequencing, G-rich sequences can form stable G-quadruplexes that impede polymerase progression. The substitution of guanine with 7-deaza-guanine disrupts these secondary structures, leading to improved amplification and sequencing results.[1]

-

Drug Design and Development: For therapeutic strategies targeting non-canonical DNA structures like G-quadruplexes in telomeres or oncogene promoters, 7-deaza modified oligonucleotides can serve as important controls to validate the target structure and mechanism of action of a drug candidate.

Conclusion

The 7-deaza modification of purine nucleobases is a simple yet powerful tool in the arsenal of nucleic acid chemists and biologists. Its ability to selectively abrogate Hoogsteen base pairing provides a precise method for investigating the structure and function of non-canonical nucleic acid conformations and their interactions with proteins and small molecules. The continued application of this modification will undoubtedly contribute to a deeper understanding of the complex structural landscape of the genome and the development of novel therapeutic interventions.

References

- 1. benchchem.com [benchchem.com]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification of G-quadruplexes in long functional RNAs using 7-deaza-Guanine RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved synthesis and polymerase recognition of 7-deaza-7-modified α- l -threofuranosyl guanosine analogs - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03029J [pubs.rsc.org]

- 6. Characterizing Watson-Crick versus Hoogsteen base-pairing in a DNA-protein complex using NMR and site-specifically 13C/15N labeled DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structural Analysis of DNA Containing 7-deaza-2'-deoxyguanosine

Introduction

The strategic modification of nucleobases is a cornerstone of advanced research in molecular biology, diagnostics, and therapeutics. Among these modifications, the substitution of guanine with 7-deaza-2'-deoxyguanosine (7-deaza-dG) offers a subtle yet powerful tool for modulating the structural and functional properties of DNA. This modification involves the replacement of the nitrogen atom at the 7th position (N7) of the purine ring with a carbon-hydrogen (C-H) group.[1][2] This seemingly minor alteration has profound implications: it removes a hydrogen bond acceptor site in the major groove of the DNA double helix and alters the electronic properties of the base, without disrupting standard Watson-Crick base pairing with cytosine.[1][3][4]

This technical guide provides a comprehensive overview of the structural analysis of DNA containing 7-deaza-dG. It is designed for professionals in research and drug development who leverage nucleic acid chemistry to probe DNA-protein interactions, enhance the performance of molecular diagnostics, and design novel therapeutic agents. We will delve into the thermodynamic consequences, detailed structural features, and functional implications of this modification, supported by quantitative data and detailed experimental protocols.

Logical Relationship: The Impact of 7-Deaza-dG Incorporation

The substitution of guanine with 7-deaza-dG initiates a cascade of effects stemming from a single atomic change. The primary alteration—the replacement of N7 with a C-H group—directly impacts the electrostatic potential and hydrogen bonding capabilities of the major groove. This leads to significant secondary consequences for DNA stability, structure, and its interaction with other molecules.

Thermodynamic Stability of 7-deaza-dG Containing DNA

The incorporation of 7-deaza-dG generally leads to a destabilization of the DNA duplex, although the magnitude of this effect is sequence-dependent. The primary cause is the alteration of the major groove's electrostatic landscape, which affects hydration and cation organization.[1]

Quantitative Thermodynamic Data

The following table summarizes key thermodynamic parameters for DNA duplexes with and without 7-deaza-dG modifications. The data highlights a consistent decrease in thermal stability (lower Tm) and a less favorable free energy of duplex formation (less negative ΔG°) upon substitution.

| Duplex Sequence Context | Modification | Tm (°C) | ΔG° (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Salt Conditions | Reference |

| Alternating d(CGCGCG)₂ | Unmodified | 73 | - | - | - | 1 M NaCl | [2] |

| Alternating d(CGC(7zG)CG)₂ | 7-deaza-dG | 64 | - | - | - | 1 M NaCl | [2] |

| Dodecamer DD-1 | Two 7-deaza-dG | - | -1.0 (ΔΔG°) | - | - | 10 mM NaCl | [1] |

| Dodecamer DD-1 | Two 7-deaza-dG | - | -1.5 (ΔΔG°) | - | - | 100 mM NaCl | [1] |

| Generic Dodecamer | Single 7-deaza-dG | - | ~1.0 (ΔΔG°) | >10 (ΔΔH°) | - | Not Specified | [5] |

Note: ΔΔG° and ΔΔH° represent the change in Gibbs free energy and enthalpy, respectively, upon introduction of the modification compared to the unmodified duplex.

Detailed Structural Characterization